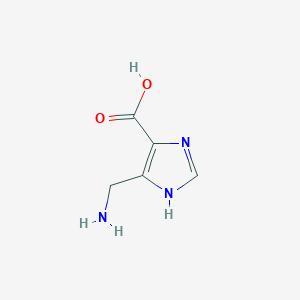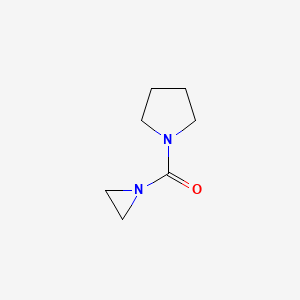![molecular formula C5H5N5O B11921579 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyrimidine gehört. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten, einschließlich Antikrebs-, Antiviral- und entzündungshemmender Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein häufiges Verfahren beinhaltet die Reaktion von 3-Amino-1H-pyrazol mit Formamid unter Rückflussbedingungen . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann zum gewünschten Pyrazolopyrimidin-Struktur cyclisiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Effizienz zu maximieren und die Bildung von Nebenprodukten zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Pyrazolopyrimidinrings.
Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die an die Aminogruppe gebunden sind.
Wissenschaftliche Forschungsanwendungen
7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere bei der Hemmung von cyclin-abhängigen Kinasen (CDKs).
Medizin: Wird auf seine Antikrebs-Eigenschaften untersucht, wobei es Aktivität gegen verschiedene Krebszelllinien zeigt.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als CDK-Inhibitor bindet es beispielsweise an die aktive Stelle des Enzyms, verhindert seine Interaktion mit Substraten und hemmt so den Zellzyklusfortschritt. Dies führt zur Induktion von Apoptose in Krebszellen .
Wirkmechanismus
The mechanism of action of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Ein weiteres Mitglied der Pyrazolopyrimidin-Familie mit ähnlichen biologischen Aktivitäten.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine strukturell verwandte Verbindung mit potenziellen Antikrebs-Eigenschaften.
Einzigartigkeit
7(4H)-Oxo-5-amino-3H-pyrazolo[4,3-d]pyrimidin ist durch sein spezifisches Substitutionsmuster einzigartig, das ihm besondere biologische Aktivitäten verleiht. Seine Fähigkeit, CDKs selektiv zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Antikrebsmitteln .
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
5-amino-3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H2,(H3,6,8,9,11) |
InChI-Schlüssel |
UCGQIZFXFZVJOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)NC(=N2)N)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)



![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)




![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)


